molecular formula C12H13N3O2S B6900160 N-(2-methyl-1,3-benzoxazol-5-yl)-1,3-thiazolidine-3-carboxamide

N-(2-methyl-1,3-benzoxazol-5-yl)-1,3-thiazolidine-3-carboxamide

Cat. No.: B6900160
M. Wt: 263.32 g/mol
InChI Key: GAJJZDLLGHDIML-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzoxazol-5-yl)-1,3-thiazolidine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzoxazole ring fused with a thiazolidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(2-methyl-1,3-benzoxazol-5-yl)-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8-13-10-6-9(2-3-11(10)17-8)14-12(16)15-4-5-18-7-15/h2-3,6H,4-5,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJJZDLLGHDIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)N3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzoxazol-5-yl)-1,3-thiazolidine-3-carboxamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative, such as acetic anhydride, under acidic conditions.

    Thiazolidine Ring Formation: The thiazolidine ring is formed by the reaction of a thiol with an α-haloamide. This step often requires a base such as sodium hydroxide to facilitate the nucleophilic substitution.

    Coupling of Benzoxazole and Thiazolidine Rings: The final step involves coupling the benzoxazole derivative with the thiazolidine derivative. This can be achieved through a condensation reaction using reagents like carbodiimides (e.g., DCC) to activate the carboxylic acid group for amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it to a more saturated structure.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using alkyl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Halogenated or alkylated benzoxazole derivatives.

Scientific Research Applications

N-(2-methyl-1,3-benzoxazol-5-yl)-1,3-thiazolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactivity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and thiazolidine rings may facilitate binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1,3-benzoxazol-5-yl)butanamide
  • N-(2-methyl-1,3-benzoxazol-5-yl)-1,3-thiazolidine-2-carboxamide

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